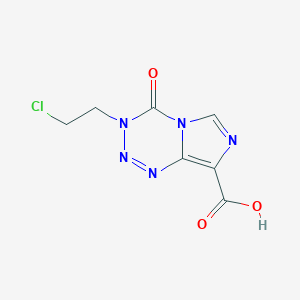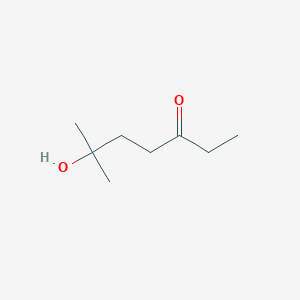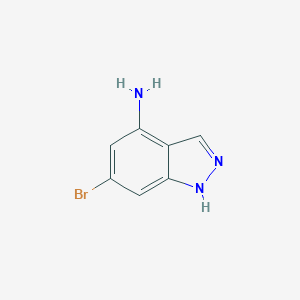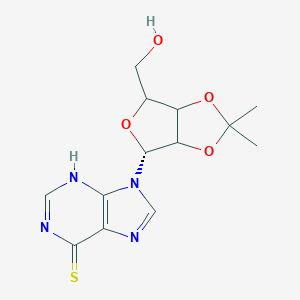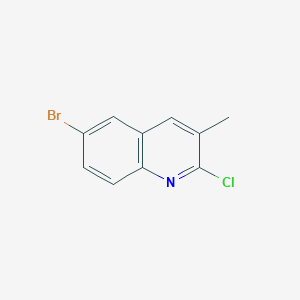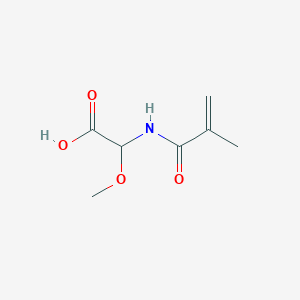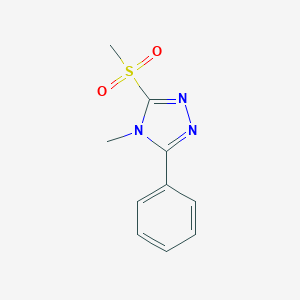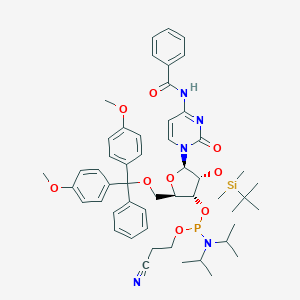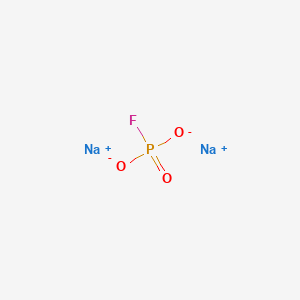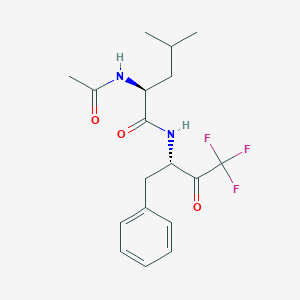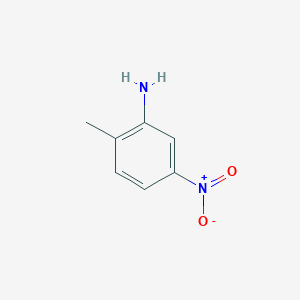![molecular formula C20H26BrN3O5 B049950 (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid CAS No. 131791-79-2](/img/structure/B49950.png)
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is a chemical compound that has been extensively researched in the scientific community. It is commonly known as BI-2536 and is a potent inhibitor of Polo-like kinase 1 (PLK1), which is a protein that plays a crucial role in cell division. The purpose of
Mécanisme D'action
BI-2536 works by inhibiting the activity of (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid, which is a protein that is essential for cell division. (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid plays a crucial role in the regulation of the cell cycle, and its inhibition by BI-2536 leads to the arrest of cell division and ultimately cell death. The inhibition of (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid also leads to the activation of the DNA damage response pathway, which can enhance the effectiveness of other cancer treatments.
Effets Biochimiques Et Physiologiques
BI-2536 has been shown to have a potent anti-cancer effect in preclinical studies. It has been found to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, BI-2536 has been found to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies. However, the exact biochemical and physiological effects of BI-2536 on normal cells are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BI-2536 is its potency as a (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitor. It has been found to be more potent than other (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitors that are currently available. Another advantage of BI-2536 is its ability to enhance the effectiveness of other cancer treatments. However, one limitation of BI-2536 is its toxicity to normal cells. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.
Orientations Futures
There are several future directions for the research on BI-2536. One direction is the development of more potent and selective (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitors. Another direction is the investigation of the use of BI-2536 in combination with other cancer treatments. In addition, the investigation of the use of BI-2536 in the treatment of other diseases, such as Alzheimer's disease and malaria, is an area of future research. Finally, the investigation of the exact biochemical and physiological effects of BI-2536 on normal cells is an important area of future research.
Méthodes De Synthèse
The synthesis of BI-2536 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and include 2-bromo-1H-indole-3-carboxylic acid, N-methyl-N-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-L-alanine methyl ester, and N-methyl-L-alanine. The synthesis process involves the coupling of these starting materials, followed by a series of purification steps to obtain the final product.
Applications De Recherche Scientifique
BI-2536 has been extensively studied for its potential use in cancer treatment. (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is overexpressed in many types of cancer, and its inhibition by BI-2536 has been shown to induce cell death in cancer cells. In addition, BI-2536 has been found to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. BI-2536 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and malaria.
Propriétés
Numéro CAS |
131791-79-2 |
|---|---|
Nom du produit |
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
Formule moléculaire |
C20H26BrN3O5 |
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26BrN3O5/c1-11(22-19(28)29-20(2,3)4)17(25)24(5)15(18(26)27)10-13-12-8-6-7-9-14(12)23-16(13)21/h6-9,11,15,23H,10H2,1-5H3,(H,22,28)(H,26,27)/t11-,15+/m0/s1 |
Clé InChI |
RYPPRCFTFSICQM-XHDPSFHLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
Synonymes |
2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



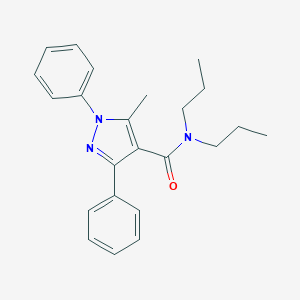
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
